molecular formula C18H21FN2O4S B2580501 N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1105221-35-9

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2580501
CAS No.: 1105221-35-9
M. Wt: 380.43
InChI Key: ITZJRVZPORITQF-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound with a complex structure that includes a fluorophenoxy group, a sulfamoyl group, and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethylamine.

    Sulfamoylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group, resulting in N-(2-(4-fluorophenoxy)ethyl)sulfamoylphenylamine.

    Amidation: Finally, the compound undergoes amidation with isobutyryl chloride to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of sulfamoyl or fluorophenoxy groups is beneficial.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the sulfamoyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • N-(4-(aminosulfonyl)phenyl)-2-(4-fluorophenoxy)acetamide
  • 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide

Uniqueness

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, or specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13(2)18(22)21-15-5-9-17(10-6-15)26(23,24)20-11-12-25-16-7-3-14(19)4-8-16/h3-10,13,20H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZJRVZPORITQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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